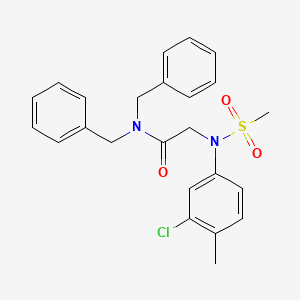![molecular formula C21H22N4O2 B6099028 6-{1-[(6-phenoxypyridin-3-yl)methyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B6099028.png)
6-{1-[(6-phenoxypyridin-3-yl)methyl]piperidin-4-yl}pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{1-[(6-phenoxypyridin-3-yl)methyl]piperidin-4-yl}pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a kinase inhibitor that can target specific enzymes involved in various cellular processes, making it a promising candidate for drug development. In
Mécanisme D'action
The mechanism of action of 6-{1-[(6-phenoxypyridin-3-yl)methyl]piperidin-4-yl}pyrimidin-4(3H)-one involves the inhibition of specific kinases involved in cellular processes such as cell growth, survival, and differentiation. This compound can target kinases such as c-Met, Axl, and Mer, which are overexpressed in various types of cancer cells. By inhibiting these kinases, this compound can induce apoptosis in cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, some studies have reported that this compound can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has shown potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-{1-[(6-phenoxypyridin-3-yl)methyl]piperidin-4-yl}pyrimidin-4(3H)-one in lab experiments include its specificity in targeting specific kinases involved in cellular processes and its potential therapeutic applications in various diseases. However, the limitations of using this compound in lab experiments include its low yield in the synthesis method and the need for further studies to determine its long-term effects on the body.
Orientations Futures
There are many future directions for the study of 6-{1-[(6-phenoxypyridin-3-yl)methyl]piperidin-4-yl}pyrimidin-4(3H)-one. Some of these directions include further studies on its potential therapeutic applications in various diseases, the optimization of the synthesis method to increase yield, and the development of new derivatives with improved pharmacological properties. Additionally, the long-term effects of this compound on the body need to be studied further to determine its safety for human use.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its specificity in targeting specific kinases involved in cellular processes makes it a promising candidate for drug development. However, further studies are needed to determine its long-term effects on the body and to optimize the synthesis method for increased yield.
Méthodes De Synthèse
The synthesis of 6-{1-[(6-phenoxypyridin-3-yl)methyl]piperidin-4-yl}pyrimidin-4(3H)-one involves a multi-step process that includes the reaction of 6-bromo-3-hydroxypyridine-2-carbaldehyde with piperidine and phenol to form the intermediate compound. This intermediate compound is then reacted with 4-chloropyrimidine to produce the final product. The yield of this synthesis method is reported to be around 50%.
Applications De Recherche Scientifique
The kinase inhibition activity of 6-{1-[(6-phenoxypyridin-3-yl)methyl]piperidin-4-yl}pyrimidin-4(3H)-one has been studied extensively in various scientific research applications. This compound has shown promising results in inhibiting the growth of cancer cells by targeting specific kinases involved in tumor growth and survival. Additionally, this compound has been studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-[1-[(6-phenoxypyridin-3-yl)methyl]piperidin-4-yl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c26-20-12-19(23-15-24-20)17-8-10-25(11-9-17)14-16-6-7-21(22-13-16)27-18-4-2-1-3-5-18/h1-7,12-13,15,17H,8-11,14H2,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMBOSZXDKPPAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=O)NC=N2)CC3=CN=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(1-{[5-(tetrahydro-2-furanyl)-2-thienyl]methyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]-2-propanol](/img/structure/B6098947.png)
![{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6098972.png)

amine](/img/structure/B6098977.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6098978.png)
![4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6098983.png)
![3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B6098988.png)
![4-biphenylyl{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6099001.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6099004.png)
![N-(3-fluorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6099009.png)
![4-[2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzoyl]morpholine](/img/structure/B6099018.png)


![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-chlorophenyl)acetamide](/img/structure/B6099035.png)